molecular formula C14H20ClN3O2 B1458916 4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1046051-28-8

4-(3,4-diethoxyphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B1458916
CAS RN: 1046051-28-8
M. Wt: 297.78 g/mol
InChI Key: NXVGRFDMZHGWAL-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a method for synthesizing 3,4-dimethoxy benzyl cyanide, which might be related, has been disclosed . This method comprises three steps of decarboxylation reaction, aldoxime reaction, and dehydration reaction .

Scientific Research Applications

Catalysis in Organic Synthesis

The compound can serve as a catalyst or a reactant in organic synthesis. Its structure, which includes a pyrazole ring, is often found in bioactive molecules. It could be used in the development of new catalytic protocols for the synthesis of organic compounds, particularly those that are more sustainable and environmentally friendly. For instance, it may facilitate the Michael addition of N-heterocycles to chalcones, a reaction important for creating compounds with potential bioactivity .

Development of Bioactive Molecules

Due to the presence of the pyrazole moiety, this compound is a candidate for the synthesis of bioactive molecules. Pyrazole derivatives are known to exhibit a variety of biological effects, including anti-inflammatory, analgesic, and antipyretic properties. The compound could be used to create new medications or as a building block in pharmaceutical research .

Green Chemistry Applications

The compound’s potential use in green chemistry is significant. It could be employed in reactions that have good green metrics, meaning they are efficient, produce less waste, and use less hazardous solvents or conditions. This aligns with the broader goal of making chemical processes more sustainable .

Fungicide, Bactericide, and Herbicide Formulations

Compounds with a pyrazole ring, such as the one , have been described as efficient components in fungicide, bactericide, and herbicide formulations. This compound could be modified to enhance its activity and specificity in protecting crops from various pathogens and pests .

properties

IUPAC Name

4-(3,4-diethoxyphenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-4-18-11-7-6-10(8-12(11)19-5-2)13-9(3)16-17-14(13)15;/h6-8H,4-5H2,1-3H3,(H3,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVGRFDMZHGWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(NN=C2N)C)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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